

5-Chloro-7-fluoro-1-indanone CAS number

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 5-Chloro-7-fluoro-1-indanone

Cat. No.: B2687087

[Get Quote](#)

An In-depth Technical Guide to **5-Chloro-7-fluoro-1-indanone**: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential applications of **5-Chloro-7-fluoro-1-indanone**, a halogenated aromatic ketone of significant interest to medicinal chemistry. As a niche compound with limited publicly available data, this document serves as a predictive and instructional resource for researchers and drug development professionals. By leveraging established principles of organic synthesis and drawing parallels from well-documented analogues, we present a robust, field-proven approach to this valuable synthetic building block. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative chemical literature.

Introduction: The Strategic Value of Halogenated Indanones

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.^[1] Strategic halogenation of the aromatic ring is a cornerstone of modern drug design, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties. The incorporation of chlorine and fluorine atoms, as in the target **5-Chloro-7-fluoro-1-indanone**, can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to target proteins.

Derivatives of related compounds like 5-fluoro-1-indanone and 5-chloro-1-indanone have demonstrated significant potential as anti-cancer, anti-inflammatory, and neuroprotective agents.[2][3][4] Therefore, **5-Chloro-7-fluoro-1-indanone** represents a highly valuable, yet underexplored, building block for the synthesis of next-generation therapeutics. This guide outlines a predictive but scientifically rigorous pathway for its preparation and use.

Physicochemical and Spectroscopic Profile (Predicted)

While no CAS number has been officially assigned, the fundamental properties of **5-Chloro-7-fluoro-1-indanone** can be reliably predicted based on its structure and data from its chemical relatives.

Predicted Physicochemical Properties

The following table summarizes the predicted properties for **5-Chloro-7-fluoro-1-indanone**. These values are extrapolated from known data for 5-chloro-1-indanone (CAS: 42348-86-7) and 5-fluoro-1-indanone (CAS: 700-84-5).[5][6]

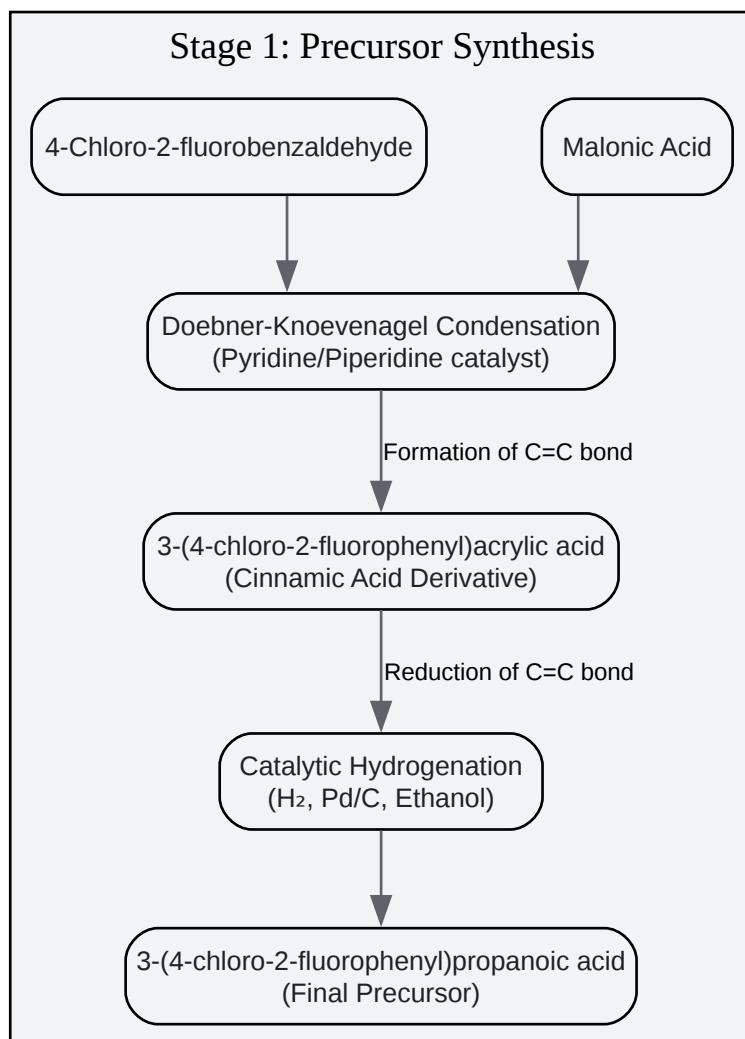
Property	Predicted Value	Rationale & References
CAS Number	Not Assigned	Compound is not yet broadly cataloged.
Molecular Formula	C ₉ H ₆ ClFO	Derived from chemical structure.
Molecular Weight	184.59 g/mol	Calculated from atomic weights.
Appearance	Off-white to light yellow crystalline solid	Typical appearance for halogenated indanones. [2]
Melting Point	105 - 115 °C	Expected to be higher than 5-chloro-1-indanone (94-98 °C) due to increased molecular weight and potentially stronger crystal lattice interactions from the additional halogen.
Solubility	Insoluble in water; Soluble in organic solvents (DCM, Ethyl Acetate, Acetone)	Common solubility profile for this class of compounds. [2]
Storage	Store at 2-8 °C, protect from light and moisture	Standard storage conditions to prevent degradation. [7]

Predicted Spectroscopic Signature

The structural elucidation of **5-Chloro-7-fluoro-1-indanone** would rely on standard spectroscopic techniques. The expected key features are outlined below.

- **¹H NMR** (in CDCl₃): The spectrum would be characterized by two aromatic protons, appearing as doublets or doublet of doublets, with coupling constants influenced by both the adjacent halogen and proton-proton interactions. The two aliphatic methylene groups (-CH₂CH₂-) adjacent to the carbonyl and aromatic ring will appear as two distinct triplets around δ 2.7-3.2 ppm.

- ^{13}C NMR (in CDCl_3): The spectrum will show nine distinct carbon signals. The carbonyl carbon ($\text{C}=\text{O}$) will be the most downfield signal ($\sim 195\text{-}205$ ppm). The carbons bonded to chlorine ($\text{C}-\text{Cl}$) and fluorine ($\text{C}-\text{F}$) will exhibit characteristic chemical shifts and, in the case of $\text{C}-\text{F}$, a large one-bond coupling constant ($^{1}\text{J}_{\text{Cf}}$).
- Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the conjugated ketone ($\text{C}=\text{O}$) stretching vibration is expected around $1700\text{-}1720\text{ cm}^{-1}$. Additional strong bands corresponding to $\text{C}-\text{F}$ stretching ($\sim 1250\text{ cm}^{-1}$) and aromatic $\text{C}-\text{Cl}$ stretching ($\sim 1090\text{ cm}^{-1}$) would be present.
- Mass Spectrometry (MS): The mass spectrum will show a distinct molecular ion $[\text{M}]^+$ peak at m/z 184 and a characteristic $[\text{M}+2]^+$ peak at m/z 186 with an intensity of approximately one-third of the $[\text{M}]^+$ peak, confirming the presence of one chlorine atom. A major fragmentation pathway would be the loss of carbon monoxide ($[\text{M}-\text{CO}]^+$), a common fragmentation for cyclic ketones.^[2]


Proposed Synthesis Methodology

The most reliable and industrially scalable route to synthesize substituted 1-indanones is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid precursor.^{[1][8]} This approach ensures high regioselectivity and good yields. The proposed synthesis for **5-Chloro-7-fluoro-1-indanone** is a two-stage process.

Stage 1: Synthesis of Precursor: 3-(4-chloro-2-fluorophenyl)propanoic acid

The synthesis of the key propanoic acid intermediate can be achieved via the reduction of the corresponding cinnamic acid derivative, which is a well-established chemical transformation.^[9]

Workflow for Precursor Synthesis

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of the key propanoic acid precursor.

Stage 2: Intramolecular Friedel-Crafts Acylation to Yield 5-Chloro-7-fluoro-1-indanone

This critical cyclization step closes the five-membered ring to form the indanone core. The choice of a strong acid catalyst is paramount for efficient conversion. Polyphosphoric acid (PPA) or Eaton's reagent are excellent choices as they act as both catalyst and solvent, minimizing waste streams.[10][11]

- Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, add 3-(4-chloro-2-fluorophenyl)propanoic acid (1.0 eq.).
- Catalyst Addition: Under a gentle flow of nitrogen, add Polyphosphoric Acid (PPA) (10-15 wt. eq.) to the flask.
 - Scientist's Note: The large excess of PPA ensures the reaction mixture remains stirrable and the reaction proceeds to completion. Anhydrous conditions are critical as water will quench the reaction.
- Cyclization Reaction: Heat the mixture to 80-90 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, quenching them in water, extracting with ethyl acetate, and spotting on a silica plate. The reaction is typically complete within 2-4 hours.
- Work-up: Once the starting material is consumed, cool the reaction mixture to approximately 50 °C. Carefully and slowly pour the viscous mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.
- Extraction: Transfer the aqueous slurry to a separatory funnel and extract the product with dichloromethane (DCM) or ethyl acetate (3x volumes).
- Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO_3) solution (to remove any unreacted acid), and finally with brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

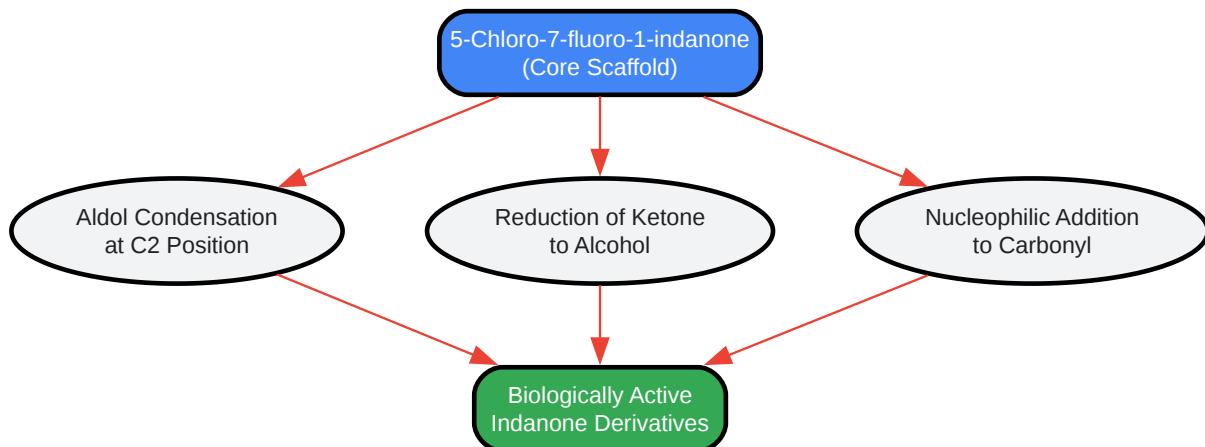
The Chemistry at Work: Mechanism of Cyclization

The intramolecular Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. Understanding this is key to troubleshooting and optimizing the reaction.[\[12\]](#)

- Activation: The carboxylic acid is protonated by the strong acid catalyst (PPA), making the carbonyl carbon more electrophilic.

- Acylium Ion Formation: Loss of a water molecule generates a highly reactive acylium ion intermediate.
- Electrophilic Attack: The acylium ion is attacked by the electron-rich aromatic ring at the position ortho to the fluoro group and meta to the chloro group. The fluorine atom is an ortho-, para-director, and the chloro atom is also an ortho-, para-director, but the cyclization is sterically constrained to only allow attack at the position ortho to the alkyl chain, leading to a single desired product.
- Rearomatization: The resulting carbocation intermediate (a sigma complex) loses a proton to regenerate the stable aromatic ring, yielding the final **5-Chloro-7-fluoro-1-indanone** product.

Mechanism of Intramolecular Friedel-Crafts Acylation


Note: The DOT script above is a template. Actual chemical structure images would need to be generated and hosted to be included. Caption: Key steps in the intramolecular Friedel-Crafts acylation mechanism.

Applications in Research and Drug Development

While this specific molecule is yet to be widely explored, its structure suggests significant potential in several therapeutic areas based on the activities of its analogues:

- Oncology: Many indanone derivatives exhibit anti-cancer properties by inducing apoptosis or inhibiting key signaling pathways in cancer cells. This compound would be a prime candidate for derivatization to create novel anti-cancer agents.[\[3\]](#)
- Neurodegenerative Diseases: The indanone core is present in drugs used to treat Alzheimer's disease, such as Donepezil. The unique electronic properties conferred by the chloro- and fluoro-substituents could be leveraged to develop new agents with improved efficacy or blood-brain barrier penetration.[\[1\]](#)[\[2\]](#)
- Anti-inflammatory Agents: As a rigid scaffold, the indanone structure is ideal for designing inhibitors of enzymes like cyclooxygenase-2 (COX-2), which are involved in inflammation.[\[10\]](#)

Role as a Key Synthetic Intermediate

[Click to download full resolution via product page](#)

Caption: **5-Chloro-7-fluoro-1-indanone** as a versatile starting point for diverse derivatives.

Safety and Handling

As a novel chemical, a specific Safety Data Sheet (SDS) is not available. However, based on the hazard classifications for 5-chloro-1-indanone and 5-fluoro-1-indanone, the compound should be handled with care.[\[5\]](#)[\[6\]](#)

- Hazard Classification (Predicted): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[\[5\]](#)
- Personal Protective Equipment (PPE): Always handle in a certified fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
- Handling Reagents: The synthesis involves strong, corrosive acids (PPA). Handle with extreme caution, ensuring no contact with skin or moisture.
- Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite) and dispose of as hazardous chemical waste in accordance with local regulations.

Conclusion

5-Chloro-7-fluoro-1-indanone stands as a promising yet untapped resource for chemical and pharmaceutical innovation. While direct experimental data remains to be published, this guide provides a scientifically sound and actionable blueprint for its synthesis and characterization. By applying the well-understood principles of the intramolecular Friedel-Crafts acylation and drawing upon the rich literature of its analogues, researchers are well-equipped to produce this valuable compound. Its unique halogenation pattern makes it an attractive scaffold for developing novel therapeutics, particularly in the fields of oncology and neurology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-Chloro-1-indanone, 99% (42348-86-7) - 5-Chloro-1-indanone, 99% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 5. 5-Chloro-1-indanone | C9H7ClO | CID 142599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Fluoro-1-indanone | C9H7FO | CID 136537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. talentchemicals.com [talentchemicals.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 3-(4-Chlorophenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [5-Chloro-7-fluoro-1-indanone CAS number]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2687087#5-chloro-7-fluoro-1-indanone-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com